rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis
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Overview
Description
The compound rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis, is an intricate organic molecule possessing both a pyrrolidine ring and a combination of tert-butoxycarbonyl and methoxycarbonyl functional groups. These unique features make it a compound of interest for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis, typically involves the following steps:
Formation of the Pyrrolidine Ring: : This can be achieved through cyclization reactions involving suitable starting materials like amino acids or aldehydes.
Functional Group Protection: : Introducing the tert-butoxycarbonyl (Boc) protecting group is essential to protect the amino group during subsequent reactions. This is done using tert-butyl chloroformate in the presence of a base.
Esterification: : The methoxycarbonyl group is introduced via esterification reactions using reagents like methyl chloroformate.
Final Cyclization and Boc Deprotection: : The final steps involve cyclization to form the pyrrolidine ring and the removal of the Boc group under acidic conditions.
Industrial Production Methods
On an industrial scale, the production of this compound, would follow similar synthetic routes with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesizers might be employed to increase efficiency and scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions primarily at the methoxycarbonyl or the pyrrolidine ring.
Reduction: : The compound's ester groups can be reduced to alcohols using reagents like lithium aluminum hydride.
Substitution: : The pyrrolidine ring allows for nucleophilic substitution reactions at certain positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: : Nucleophiles like sodium azide or halides in polar solvents.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Conversion to alcohols or removal of ester groups.
Substitution: : Introduction of new functional groups into the pyrrolidine ring.
Scientific Research Applications
Chemistry
In chemistry, rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis, is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology
In biological studies, its derivatives may be utilized in the development of novel drugs, particularly those targeting the central nervous system due to the structural resemblance to neurotransmitter analogs.
Medicine
Industry
Industrially, this compound can be used in the development of advanced materials and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action for rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis, largely depends on its intended use. In medicinal chemistry, it might interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. Molecular targets include neurotransmitter receptors or enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, trans
rac-2-[(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid
N-Boc-5-methoxycarbonyl-pyrrolidine
Highlighting Uniqueness
The uniqueness of rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis, lies in its specific stereochemistry and functional group placement, which confer distinct reactivity and interactions compared to its stereoisomers and structurally similar compounds.
This compound's specific orientation and functional group arrangement make it particularly suitable for targeted chemical syntheses and applications in various scientific fields.
Properties
CAS No. |
115545-78-3 |
---|---|
Molecular Formula |
C13H21NO6 |
Molecular Weight |
287.3 |
Purity |
95 |
Origin of Product |
United States |
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